molecular formula C41H66O13 B12747656 Gymnemic acid III CAS No. 122074-65-1

Gymnemic acid III

Cat. No.: B12747656
CAS No.: 122074-65-1
M. Wt: 767.0 g/mol
InChI Key: VLXWTKUXVXJELF-DDRSIQBQSA-N
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Description

Gymnemic Acid III is a defined, high-purity oleanane-type triterpene saponin isolated from the medicinal plant Gymnema sylvestre (Apocynaceae family) . This compound is of significant interest in biochemical research primarily for its potent anti-sweet properties, acting as a natural sweetness inhibitor by selectively suppressing the perception of sweet taste from sugars and artificial sweeteners without affecting other taste modalities . Its mechanism of action is attributed to an interaction with the sweet taste receptor T1R3, specifically targeting the transmembrane domain of the human TAS1R3 subunit, thereby blocking sweet signal transduction . Beyond taste modulation, this compound is a critical reagent in metabolic and pharmacological studies. Research indicates its value in investigating pathways related to glucose homeostasis, with studies exploring its potential to inhibit glucose absorption in the intestine and its effects on insulin secretion . The compound serves as a key analytical standard for the qualitative and quantitative analysis of Gymnema sylvestre extracts, aiding in the standardization of herbal formulations . Researchers utilize this compound in in vitro and in silico models, including molecular docking studies, to elucidate its binding affinity for various protein targets and to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . This compound is supplied For Research Use Only. It is strictly not for diagnostic or therapeutic purposes, nor for human consumption.

Properties

CAS No.

122074-65-1

Molecular Formula

C41H66O13

Molecular Weight

767.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2S)-2-methylbutanoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C41H66O13/c1-9-20(2)34(51)54-32-31(48)41(19-43)22(16-36(32,3)4)21-10-11-24-37(5)14-13-26(52-35-29(47)27(45)28(46)30(53-35)33(49)50)38(6,18-42)23(37)12-15-39(24,7)40(21,8)17-25(41)44/h10,20,22-32,35,42-48H,9,11-19H2,1-8H3,(H,49,50)/t20-,22-,23+,24+,25-,26-,27-,28-,29+,30-,31-,32-,35+,37-,38-,39+,40+,41-/m0/s1

InChI Key

VLXWTKUXVXJELF-DDRSIQBQSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O

Canonical SMILES

CCC(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)O

Origin of Product

United States

Isolation and Structural Elucidation of Gymnemic Acid Iii

Extraction and Purification Methodologies for Gymnemic Acid Complex

The initial step in isolating Gymnemic Acid III is the extraction of the total gymnemic acid complex from the dried leaves of Gymnema sylvestre. A common and effective method for this process is continuous hot extraction using a Soxhlet apparatus. ijpbs.com

The general procedure involves the following stages:

Defatting: The dried and powdered plant leaves are first defatted using a non-polar solvent, typically petroleum ether. This step removes lipids and other non-polar constituents that could interfere with subsequent extraction and purification. ijpbs.com

Extraction: After defatting, the plant material is extracted with a polar solvent. High concentrations of methanol (B129727) (around 90-95%) or ethanol (B145695) are frequently used for this purpose. ijpbs.comlongdom.orgijlpr.com This extraction, carried out over several hours, yields a crude extract rich in the gymnemic acid complex.

Purification of the Complex: The crude methanolic or ethanolic extract contains a mixture of various gymnemic acids and other plant metabolites. Initial purification of this complex is achieved through preparative chromatographic methods, such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), to separate the gymnemic acid fraction from other compounds. ijpbs.comijlpr.com

The choice of solvent and extraction method significantly impacts the yield of the gymnemic acid complex. Studies have shown that using 90% methanol in a Soxhlet apparatus can result in a high yield of the complex, reaching up to 42%. ijpbs.comijlpr.com

Isolation Techniques for Individual Gymnemic Acids, including this compound

Once the crude gymnemic acid complex is obtained, the next challenge is to separate the individual gymnemic acid homologs. This compound is isolated from this complex mixture alongside other related compounds like Gymnemic Acids IV, V, VIII, and IX. jst.go.jpnii.ac.jp

The isolation of individual gymnemic acids is primarily accomplished through advanced chromatographic techniques:

Column Chromatography: The crude extract can be passed through a column packed with an adsorbent like alumina (B75360). Elution with a solvent mixture, such as chloroform and ethanol, helps in the separation of different fractions. longdom.org

Preparative Thin Layer Chromatography (pTLC): This technique is crucial for separating compounds with similar polarities. Specific solvent systems are developed to achieve the best resolution. For instance, a system of butyl formate, methyl ethyl ketone, formic acid, and water (5:3:1:1) has been used to separate gymnemic acids A1, A2, A3, and A4. longdom.org Another study reported good separation of the complex using a solvent system of ethanol, water, and concentrated ammonia (18:2:1). longdom.org

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for the final purification of individual gymnemic acids, providing high resolution and yielding pure compounds like this compound.

The process often begins with a hot water extract of the leaves, which is then subjected to these various chromatographic separations to yield the individual, pure gymnemic acids. jst.go.jpnii.ac.jp

Advanced Structural Characterization and Confirmation of this compound

The definitive structure of this compound and its related compounds is established using a combination of modern spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and exact mass.

The key analytical methods employed include:

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC/Q-TOF MS), is used to determine the precise molecular formula of the compound. nih.gov For this compound, the chemical formula has been confirmed as C₄₁H₆₆O₁₃, corresponding to a molar mass of 766.97 g/mol . wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for elucidating the complex structure of triterpenoid (B12794562) glycosides. A suite of NMR experiments is used:

¹H NMR and ¹³C NMR: These one-dimensional experiments identify the types and number of proton and carbon environments in the molecule. nih.gov

2D NMR (COSY, HMBC, HMQC): Two-dimensional experiments like Correlated Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Multiple Quantum Coherence (HMQC) are used to piece together the molecular structure by establishing connectivity between protons and carbons. nih.gov

These advanced techniques, applied systematically, allow for the unambiguous confirmation of the intricate structure of this compound.

Structural Relationship to Deacylgymnemic Acid (DAGA) and Gymnemagenin (B129900) Aglycone

The structure of this compound is best understood by its relationship to its core components: the aglycone Gymnemagenin and the glycoside core Deacylgymnemic Acid (DAGA) .

Gymnemagenin: This is the foundational triterpenoid aglycone (or sapogenin) of all gymnemic acids. Its complex polycyclic structure (3β,16β,21β,22α,23,28-hexahydroxy-olean-12-ene) was definitively established through X-ray analysis. nii.ac.jp

Deacylgymnemic Acid (DAGA): DAGA is formed when a glucuronic acid molecule attaches to the Gymnemagenin aglycone at the C-3 position via a glycosidic bond. Therefore, DAGA is the 3-O-β-glucuronide of gymnemagenin. Its structure was elucidated using ¹³C NMR spectroscopy. nii.ac.jp

This compound: The individual gymnemic acids are derivatives of DAGA, differing by the type and position of acyl groups (esters) attached to the DAGA core. this compound is specifically formed by the esterification of DAGA with a 2-methylbutanoyl group. wikipedia.org

This hierarchical relationship clarifies that this compound is a specific acylated derivative of the common precursor, Deacylgymnemic Acid.

Biosynthesis and Metabolic Pathways of Gymnemic Acid Iii

Putative Biosynthetic Routes for Triterpenoid (B12794562) Glycosides in Gymnema sylvestre

The biosynthesis of gymnemic acids, including Gymnemic acid III, is broadly categorized as a plant secondary metabolic pathway for triterpenoid saponins (B1172615). The putative route can be conceptually divided into two major phases:

Formation of the Triterpenoid Aglycone: This phase involves the synthesis of the core 30-carbon skeleton, known as the aglycone. For gymnemic acids, the primary aglycone is gymnemagenin (B129900). This process starts from simple 2-carbon units and culminates in the formation of a complex, polycyclic structure.

Sequential Glycosylation: Following the synthesis of the gymnemagenin core, a series of glycosylation events occur. Specific enzymes, known as glycosyltransferases, attach various sugar moieties to the aglycone at defined positions. The specific type, number, and linkage of these sugar units are what differentiate the various gymnemic acid compounds from one another.

For this compound, the aglycone gymnemagenin is first synthesized and then decorated with a glucuronic acid moiety at the C-3 position and a glucose molecule at the C-28 position. The precise order and regulation of these enzymatic steps are the subject of ongoing scientific investigation, making the currently understood route largely putative.

Role of the Isoprenoid (Mevalonate) Pathway as a Precursor

The carbon backbone of all triterpenoids, including this compound, originates from the isoprenoid biosynthetic pathway. In the cytoplasm of plant cells, this is primarily the mevalonate (B85504) (MVA) pathway. The MVA pathway provides the fundamental five-carbon (C5) building blocks required for terpenoid synthesis.

The key steps are as follows:

Three molecules of Acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase, a rate-limiting step in the pathway.

Mevalonate is subsequently phosphorylated and decarboxylated to yield the C5 isoprenoid unit, isopentenyl pyrophosphate (IPP).

IPP is isomerized to its electrophilic counterpart, dimethylallyl pyrophosphate (DMAPP).

These C5 units (IPP and DMAPP) are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15).

Finally, two molecules of FPP are joined head-to-head by the enzyme squalene (B77637) synthase to produce the C30 linear hydrocarbon, squalene.

Squalene is the direct, universal precursor for the synthesis of all triterpenoids. It is subsequently epoxidized to form 2,3-oxidosqualene (B107256), the substrate for the cyclization step that defines the specific triterpenoid skeleton.

Hypothesized Enzymatic Conversions Leading to this compound

From the central precursor 2,3-oxidosqualene, a series of specific enzymatic modifications, including cyclization, oxidation, and glycosylation, are required to produce this compound.

Glycosylation is the final and most critical phase for generating the diversity and biological activity of gymnemic acids. This process is catalyzed by UDP-dependent Glycosyltransferases (UGTs), which transfer a sugar moiety from an activated donor (e.g., UDP-glucose, UDP-glucuronic acid) to the triterpenoid aglycone.

For this compound, the process is hypothesized to involve at least two distinct UGT activities:

A UGT specific for the C-3 position: This enzyme attaches a glucuronic acid molecule to the hydroxyl group at the C-3 position of the gymnemagenin aglycone.

A UGT specific for the C-28 position: A second enzyme attaches a glucose molecule to the carboxyl group at the C-28 position, forming an ester linkage.

The high specificity of these UGTs ensures that the correct sugar is attached at the correct position, which is fundamental to the identity of this compound. Different UGTs present in G. sylvestre are responsible for producing the wide array of other gymnemic acid variants found in the plant.

Before glycosylation, the linear 2,3-oxidosqualene precursor must be cyclized and oxidized to form the gymnemagenin aglycone. This involves two key classes of enzymes: oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYP450s).

β-amyrin synthase (bAS): This is the first committed enzyme in the pathway leading to oleanane-type triterpenoids. It is an oxidosqualene cyclase that catalyzes the cyclization of 2,3-oxidosqualene into the pentacyclic triterpene, β-amyrin. This forms the foundational ring structure.

Cytochrome P450s (CYP450s): Following the formation of β-amyrin, a series of regio- and stereo-specific oxidation reactions are carried out by CYP450 enzymes. These enzymes hydroxylate the β-amyrin backbone at specific carbons (C-16, C-21, C-22, C-28) to produce the highly decorated gymnemagenin aglycone.

Acacic Acid Synthase Activity: The term "Acacic Acid Synthase" functionally refers to a CYP450 enzyme, likely from the CYP716A subfamily, which is responsible for the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid. This C-28 carboxyl group is a hallmark feature of gymnemagenin.

Gymnemic Acid Synthase: This is not a single enzyme but rather a functional term describing the entire suite of enzymes (bAS, multiple CYP450s, and multiple UGTs) that collectively convert 2,3-oxidosqualene into a final gymnemic acid product like this compound.

Interactive Table 1: Key Enzymes in the Biosynthesis of the this compound Aglycone

This table summarizes the functions of key enzymes involved in converting the linear precursor squalene into the decorated aglycone, gymnemagenin. You can sort or filter by enzyme class to understand the sequence of events.

Enzyme ClassSpecific Enzyme/ActivitySubstrateProductFunction in PathwayReference(s)
SynthaseSqualene SynthaseFarnesyl Pyrophosphate (FPP)SqualeneCondensation of two C15 units to form the C30 backbone
EpoxidaseSqualene EpoxidaseSqualene2,3-OxidosqualeneActivation of squalene for cyclization
Oxidosqualene Cyclaseβ-amyrin synthase (bAS)2,3-Oxidosqualeneβ-amyrinCyclization to form the pentacyclic oleanane-type skeleton
Cytochrome P450Acacic Acid Synthase (e.g., CYP716A family)β-amyrinOleanolic Acid (intermediate)Oxidation of the C-28 methyl group to a carboxyl group
Cytochrome P450Various CYP450s (e.g., CYP71CD1)β-amyrin / Oleanolic AcidGymnemageninHydroxylation at positions C-16, C-21, C-22,
GlycosyltransferaseUGTsGymnemageninThis compoundAddition of sugar moieties at C-3 and C-28

Genetic and Transcriptomic Research on Biosynthetic Enzymes

Modern 'omics' technologies, particularly transcriptomics (RNA-Seq), have been instrumental in identifying the candidate genes responsible for this compound biosynthesis. By comparing the gene expression profiles of different plant tissues (e.g., leaves, which are rich in gymnemic acids, versus roots, which are not), researchers can pinpoint genes that are highly upregulated in correlation with compound accumulation.

Key findings from transcriptomic studies on G. sylvestre include:

Identification of Candidate Genes: De novo transcriptome assembly has led to the identification of full-length cDNA sequences for key enzymes, including β-amyrin synthase (bAS), multiple CYP450s, and UGTs.

Differential Expression: Analysis has confirmed that the transcripts for GsbAS and several candidate CYP450s (from families like CYP716 and CYP72) and UGTs (from families like UGT73, UGT74, and UGT91) are significantly more abundant in leaves than in other tissues, strongly implicating them in the gymnemic acid pathway.

Pathway Elucidation: This genetic information allows for the construction of a more detailed molecular map of the biosynthetic pathway. The identified genes can then be functionally characterized through heterologous expression in model organisms like yeast or Nicotiana benthamiana to confirm their specific enzymatic activity.

This research not only validates the hypothesized biosynthetic route but also provides the genetic tools necessary for potential metabolic engineering of gymnemic acid production in the future.

Interactive Table 2: Candidate Genes from G. sylvestre Transcriptome Analysis

This table highlights specific genes identified through transcriptomic studies that are believed to participate in the gymnemic acid biosynthetic pathway. You can sort by gene family to group related enzymes.

Gene ID / AccessionPutative Gene FamilyProposed FunctionTissue Expression ProfileReference(s)
GsbAS1β-amyrin synthase (bAS)Cyclization of 2,3-oxidosqualene to β-amyrinHigh in leaf and stem,
Unigene25840_AllCytochrome P450 (CYP716A)C-28 oxidation of β-amyrinHigh in leaf
CL1003.Contig2_AllCytochrome P450 (CYP71CD1)C-16α hydroxylationHigh in leaf
CL834.Contig3_AllUDP-Glycosyltransferase (UGT73C11)Glycosylation of triterpenoid aglyconeHigh in leaf
Unigene20563_AllUDP-Glycosyltransferase (UGT91 family)Glycosylation of triterpenoid aglyconeHigh in leaf
Unigene1865_AllHMG-CoA reductase (HMGR)Precursor synthesis (Mevalonate pathway)High in leaf

Structure Activity Relationship Sar Studies of Gymnemic Acid Iii

Correlations between Structural Features and Antisweet Activity

The antisweet activity of gymnemic acids is significantly influenced by the presence and nature of their structural components. Gymnemic acid III, along with its congeners, demonstrates that the core triterpenoid (B12794562) structure, the gymnemagenin (B129900) aglycone, and the attached sugar moieties are crucial for its ability to suppress the taste of sweetness. smolecule.comnih.gov

Key structural features correlated with antisweet activity include:

The Glucuronic Acid Moiety: The presence of a glucuronic acid attached to the C-3 position of the gymnemagenin core is a common feature among the active gymnemic acids. smolecule.com This sugar component is believed to play a role in the molecule's interaction with the sweet taste receptors on the tongue. smolecule.com

Acyl Groups: The type and position of acyl groups on the gymnemic acid molecule are critical determinants of its antisweet potency. mdpi.comfrontiersin.org

The Aglycone Core: The triterpenoid aglycone, gymnemagenin, provides the foundational structure for the gymnemic acids. While gymnemagenin itself does not possess antisweet activity, its specific stereochemistry is essential for the proper orientation of the sugar and acyl groups. mdpi.com

A 1.0 mM solution of this compound has been shown to completely suppress the sweetness induced by a 0.4 mM sucrose (B13894) solution. mdpi.com Research suggests that the atomic arrangement of gymnemic acid molecules is similar to that of glucose molecules, allowing them to block sugar receptor sites. researchgate.net

Influence of Acyl Groups on Biological Activities

Acyl groups attached to the gymnemic acid structure have a profound impact on its biological activities, most notably its antisweet effect. While not absolutely essential for the presence of antisweet activity, they significantly enhance it. mdpi.com

Enhancement of Antisweet Activity: Studies have shown that the antisweet activity of gymnemic acid saponins (B1172615) generally decreases as the number of acyl groups decreases. mdpi.comfrontiersin.org For instance, gymnemic acids III and IV, which are acylated at the C-21 position, along with gymnemic acids VIII, IX, and X, can completely suppress the sweet taste of 0.2 M sucrose at a 0.5 mM concentration. mdpi.comfrontiersin.org The nature of the acyl group, such as a tigloyl or 2-methylbutyroyl group, also influences the potency. scholarsresearchlibrary.com

Other Biological Activities: Beyond the antisweet effect, acyl groups also modulate other pharmacological properties. This compound has demonstrated inhibitory effects on glucose uptake, comparable to oleanolic acid-3-O-glucuronide and Escin Ia. mdpi.com It has also been investigated for its anti-inflammatory properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pharmacological Activities

To further elucidate the relationship between the chemical structure of gymnemic acids and their biological activities, researchers have employed Quantitative Structure-Activity Relationship (QSAR) modeling. These computational studies help in predicting the activity of related compounds and in designing new, more potent analogues.

Computational methods, including molecular docking, are used to simulate the interaction of this compound and its congeners with their biological targets. For instance, molecular docking studies have been performed to understand the binding of gymnemic acids to receptors like PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which is a target for anti-diabetic drugs. researchgate.netnih.gov

In one such study, this compound was docked onto human PPARγ, and its binding energy was calculated to be -5.6 kcal/mol, which was comparable to the standard drug rosiglitazone. researchgate.netresearchgate.net Other studies have explored its interaction with glycogen (B147801) synthase kinase-3 (GSK-3), where it exhibited a binding energy of -5.33 Kcal/mol with the GSK3α isoform and -4.69 Kcal/mol with the GSK3β isoform. japsonline.com These studies provide insights into the molecular basis of the observed pharmacological effects.

QSAR studies have identified several key chemical descriptors that correlate well with the pharmacological activities of gymnemic acid analogues. researchgate.netnih.gov These descriptors are physicochemical properties of the molecules that influence their biological behavior.

For the anti-diabetic activity targeting PPARγ, the following descriptors were found to be significant:

Dipole moment

Electron affinity

Dielectric energy

Secondary amine group count

LogP (a measure of lipophilicity)

A QSAR model developed based on these descriptors showed a good regression coefficient (r²) of 0.84 and a cross-validation coefficient (rCV²) of 0.77, indicating its predictive power. researchgate.netnih.gov

Comparative Activity Analysis of Gymnemic Acid Congeners (e.g., Gymnemic Acid I, II, IV, V, VII)

Comparing the activities of different gymnemic acid congeners provides valuable insights into the SAR.

CompoundKey Structural Difference from GA IIIAntisweet ActivityOther Notable Activities
Gymnemic Acid I Different acyl groupSuppresses 0.4 M sucrose at 0.5 mM mdpi.comPredicted active against PPARγ researchgate.net
Gymnemic Acid II Different acyl groupSuppresses 0.4 M sucrose at 0.5 mM mdpi.comPotent inhibitor of glucose uptake mdpi.com
Gymnemic Acid IV Tigloyl group instead of 2-methylbutyroylSuppresses 0.4 M sucrose at 1.0 mM mdpi.comAntihyperglycemic, glucose uptake inhibitor mdpi.com
Gymnemic Acid V Different acyl groupSuppresses 0.4 M sucrose at 1.0 mM mdpi.comWeakly inhibits plasma glucose increase frontiersin.org
Gymnemic Acid VII Lacks an acyl group at C-21Inactive mdpi.comHigher binding affinity to PPARγ than GA III researchgate.net

This comparative analysis highlights that while the presence of an acyl group is generally important for antisweet activity, as seen by the inactivity of gymnemic acid VII, the specific type of acyl group and other structural modifications fine-tune the potency and can confer other biological activities. mdpi.com For instance, the only difference between this compound and IV is the presence of a double bond in the acyl group, yet they show comparable antisweet activity. mdpi.com

Advanced Analytical Methodologies and Quantification of Gymnemic Acid Iii

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Gymnemic acid III, enabling its separation from other phytoconstituents. Various planar and column chromatographic techniques have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC and RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a cornerstone for the quantification of gymnemic acids. researchgate.netresearchgate.net These methods often involve the hydrolysis of gymnemic acids to a common aglycone, gymnemagenin (B129900), for simpler and more accurate quantification. niscpr.res.intandfonline.com RP-HPLC methods are valued for their precision, accuracy, and reproducibility. researchgate.netresearchgate.net

Method development often focuses on optimizing the mobile phase composition to achieve efficient separation and well-defined peaks. tandfonline.com A common approach utilizes a C18 column with an isocratic or gradient elution system. researchgate.netijpbs.com For instance, one validated method employs a mobile phase of acetonitrile (B52724) and buffer (23:77 v/v) with a C18 column, allowing for the quantification of deacyl gymnemic acid. researchgate.netresearchgate.net Another optimized method uses a mobile phase of Methanol (B129727) and Water (containing 0.1% orthophosphoric acid) in an 85:15 v/v ratio. tandfonline.com Detection is typically carried out using a UV detector, with wavelengths around 210 nm being effective. tandfonline.comijpbs.com The validation of these HPLC methods is performed according to ICH guidelines, ensuring linearity, precision, accuracy, and specificity. researchgate.netresearchgate.net

Table 1: Exemplary HPLC and RP-HPLC Conditions for Gymnemic Acid Analysis
ParameterCondition 1Condition 2Condition 3
Stationary Phase (Column)Phenomenex C18 researchgate.netresearchgate.netSupelcosil LC-18 C18 (25 cm x 4.6 mm, 5 µm) ijpbs.comC18 Column tandfonline.com
Mobile PhaseAcetonitrile: Buffer (23:77 v/v) researchgate.netAcetonitrile: Water: Acetic Acid (50:50:0.1) ijpbs.comMethanol: Water (0.1% OPA) (85:15 v/v) tandfonline.com
Flow Rate2.0 mL/min researchgate.net1.0 mL/min ijpbs.com0.8 mL/min tandfonline.com
Detection WavelengthNot Specified210 nm ijpbs.com210 nm tandfonline.com
AnalyteDeacyl gymnemic acid researchgate.netGymnemic acid ijpbs.comGymnemagenin tandfonline.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, simple, and accurate alternative for the quantification of this compound, often by analyzing its aglycone, gymnemagenin. jetir.orgtandfonline.com This planar chromatographic technique is widely used for the standardization of herbal extracts and formulations containing Gymnema sylvestre. tandfonline.comijlpr.com

The method typically employs pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. jetir.orgtandfonline.comoup.com A key aspect of HPTLC analysis is the selection of an appropriate mobile phase to achieve good separation. A common solvent system consists of toluene, ethyl acetate (B1210297), methanol, and formic acid in varying ratios, such as 60:20:15:5 (v/v/v/v). tandfonline.comoup.com Due to the poor UV absorption of gymnemic acids, post-chromatographic derivatization is necessary for visualization and densitometric scanning. oup.com Modified vanillin-sulfuric acid reagent is frequently used, which, after heating, produces stable, colored spots that can be quantified. tandfonline.comoup.com Densitometric analysis is then performed at a specific wavelength, such as 500 nm or 550 nm, to determine the concentration of the analyte. tandfonline.comoup.com HPTLC methods are validated according to ICH guidelines, demonstrating good linearity, precision, and accuracy. jetir.orgtandfonline.com

Table 2: HPTLC Method Parameters for Gymnemic Acid Quantification
ParameterCondition 1 tandfonline.comoup.comCondition 2 jetir.orgCondition 3 semanticscholar.org
Stationary PhaseSilica gel 60 F254 TLC platesTLC aluminum precoated silica gel 60 F254 plateMerck aluminum HPTLC plates precoated with silica gel 60 F254
Mobile PhaseToluene:Ethyl acetate:Methanol:Formic acid (60:20:15:5, v/v/v/v)Ethyl acetate:Methanol (5:6, v/v)Toluene:Ethyl acetate:Methanol:Acetic acid:Formic acid (10.4:4:4:0.4:0.3, v/v/v/v/v)
Derivatization ReagentModified vanillin–sulfuric acidNot specified for quantification5% sulphuric acid reagent
Detection Wavelength550 nmNot specified for quantification456 nm
AnalyteGymnemageninGymnemageninGymnemagenin
Rf ValueNot SpecifiedNot Specified0.58 ± 0.02

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique used for the qualitative analysis and purification of gymnemic acids. ijpbs.comlongdom.org It serves as a simple and cost-effective method for identifying the presence of these compounds in extracts of Gymnema sylvestre. ijlpr.com Preparative TLC can also be employed for the final purification of this compound. longdom.org

The separation is achieved on silica gel plates, which are activated by heating before use. akjournals.com Various solvent systems have been reported to effectively separate gymnemic acids and their related compounds. One such system is a mixture of isopropyl alcohol, chloroform, methanol, and acetic acid (5:3:1:0.5; v/v/v/v). akjournals.com After developing the chromatogram, the plate is dried, and spots are visualized using a detecting reagent. A commonly used spray reagent is a freshly prepared vanillin-sulfuric acid solution, which reveals the separated compounds as colored spots upon heating. longdom.orgakjournals.com The retention factor (Rf) values of the spots are then compared with those of a standard to confirm the identity of the compound. longdom.org

Spectroscopic and Spectrometric Characterization Methods

While chromatography separates this compound, spectroscopic and spectrometric methods are indispensable for its structural elucidation and unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of complex natural products like this compound. ijpbs.com Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (COSY, HMBC, HMQC) NMR experiments are employed to establish the complete chemical structure, including the stereochemistry of the aglycone and the nature and linkage of the sugar moieties. nih.gov

The ¹H-NMR spectrum provides information about the number and types of protons in the molecule, while the ¹³C-NMR spectrum reveals the carbon skeleton. nih.govnih.gov For instance, the ¹³C-NMR chemical shifts can be compared with published data for known gymnemic acid analogs to identify the specific compound. nih.gov Detailed analysis of 2D NMR spectra, such as HMBC (Heteronuclear Multiple Bond Correlation), allows for the determination of long-range correlations between protons and carbons, which is crucial for establishing the connectivity of the sugar chain to the aglycone part of the molecule. nih.govnih.gov

Table 3: Selected ¹³C-NMR Chemical Shifts for Gymnemic Acid Analogs (Aglycone Moiety) nih.gov
Carbon AtomReported Chemical Shift (δ, ppm) for GiA-7
C-389.0
C-12122.6
C-13144.1
C-1673.6
C-2175.4
C-2276.9
C-2366.9
C-28176.7

Note: Data corresponds to a related gymnemic acid analog (GiA-7) and serves as an example of NMR data used in characterization. nih.gov

Mass Spectrometry (LC-MS, UPLC-QToF-ESI-MS/MS, GC-MS, Multiple Reaction Monitoring)

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the analysis of this compound. nih.gov It provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural characterization. nih.gov

High-resolution mass spectrometry, such as UPLC-QToF-ESI-MS/MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Electrospray Ionization Tandem Mass Spectrometry), is used to determine the accurate molecular formula of the compound. nih.gov Electrospray ionization (ESI) is a soft ionization technique well-suited for large, polar molecules like gymnemic acids, typically detecting them as protonated molecules [M+H]⁺ or other adducts in positive ion mode. nih.govacgpubs.org

For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed. acgpubs.orgacgpubs.org This technique involves monitoring specific precursor-to-product ion transitions. In the context of gymnemic acids, quantification is often based on the detection of the aglycone, gymnemagenin, after hydrolysis. acgpubs.org For example, in MRM analysis of gymnemagenin, the precursor ion ([M+H]⁺ = 507.72) is selected and fragmented, and specific product ions (e.g., m/z 489.5, 471.9, 454.0) are monitored for quantification. acgpubs.orgacgpubs.org This method provides excellent linearity, a low limit of detection (LOD), and a low limit of quantification (LOQ). acgpubs.org While GC-MS is a powerful analytical tool, it is generally not suitable for the direct analysis of large, non-volatile triterpenoid (B12794562) glycosides like this compound. However, it has been used to analyze other, more volatile compounds present in the extracts of Gymnema sylvestre. ijcmas.com

Table 4: Mass Spectrometry Parameters for Gymnemagenin Analysis via MRM acgpubs.orgacgpubs.org
ParameterValue/Setting
TechniqueUPLC-ESI-MS/MS
Ionization ModePositive Electrospray Ionization (ESI)
Monitoring ModeMultiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]⁺) for Gymnemageninm/z 507.72
MRM Transitions (Product Ions)m/z 489.5, 471.9, 454.0, 145.4
Limit of Detection (LOD)0.0017 mg/L
Limit of Quantification (LOQ)0.0052 mg/L

Method Development and Validation for this compound Analysis

The quantification of this compound requires robust and validated analytical methods to ensure accuracy and precision. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques employed for this purpose. acgpubs.orgakjournals.com Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). oup.comresearchgate.netresearchgate.net

Several studies have focused on developing and validating these methods for analyzing gymnemic acids, often by quantifying the aglycone moiety, gymnemagenin, after hydrolysis. oup.comacgpubs.org

HPTLC Method Validation: A validated HPTLC densitometric method involves separating the compound on silica gel plates and quantifying it after derivatization. oup.com

Linearity: A linear relationship between concentration and peak area is typically observed. For instance, linearity for gymnemagenin has been established in the range of 500–2,500 ng/band with a correlation coefficient (r²) of 0.9987. oup.com Another study found a good correlation (r² = 0.994) in the concentration range of 2–14 μg per spot for gymnemic acid. akjournals.com

Precision: The method's precision is determined by repeatability (intra-day) and intermediate precision (inter-day). Low relative standard deviation (RSD) values, typically less than 2%, indicate good precision. oup.com

Accuracy: Accuracy is often assessed through recovery studies. Mean recovery percentages between 98.43% and 101.44% have been reported for gymnemagenin. oup.com

LOD & LOQ: The limits of detection and quantification for gymnemagenin have been found to be approximately 60 ng/band and 190 ng/band, respectively. oup.com

HPLC Method Validation: Reverse-phase HPLC (RP-HPLC) is widely used for the quantification of gymnemic acids. researchgate.netresearchgate.net

Linearity: HPLC methods have demonstrated excellent linearity over various concentration ranges. One method showed a linear range of 50-800 μg/ml with a correlation coefficient of 0.9998. researchgate.netresearchgate.net Another reported a range of 0.001 - 0.480 mg/L with an R² of 0.9999 when using LC-MS. acgpubs.org

Precision and Accuracy: These methods are shown to be precise and reproducible for the quantification of gymnemic acids in extracts and formulations. researchgate.netresearchgate.net Accuracy, studied via standard addition, has shown mean percentage recoveries ranging from 90.87% to 100.54%. acgpubs.org

LOD & LOQ: For a highly sensitive LC-MS method, the LOD and LOQ were determined to be 0.0017 mg/L and 0.0052 mg/L, respectively. acgpubs.org

The table below summarizes key parameters from validated analytical methods for gymnemic acid analysis.

TechniqueParameterValueReference
HPTLCLinearity Range (Gymnemagenin)500–2,500 ng/band oup.com
HPTLCCorrelation Coefficient (r²)0.9987 oup.com
HPTLCLOD (Gymnemagenin)~60 ng/band oup.com
HPTLCLOQ (Gymnemagenin)~190 ng/band oup.com
HPLCLinearity Range50-800 µg/ml researchgate.net
HPLCCorrelation Coefficient (r²)0.9998 researchgate.net
LC-MSLOD0.0017 mg/L acgpubs.org
LC-MSLOQ0.0052 mg/L acgpubs.org

Quantification in Plant Tissues and In Vitro Cultures

The concentration of this compound varies significantly among different organs of the Gymnema sylvestre plant. researchgate.netresearchgate.net Research using HPLC has shown that the highest concentrations are not always in the leaves, which are the most commonly harvested part. This highlights the potential for utilizing other plant parts for extraction. researchgate.netresearchgate.net

Studies have reported the following distribution of gymnemic acid in various plant tissues, expressed in mg per gram of dry weight (mg·g⁻¹ DW):

Shoot tips: 54.29 mg·g⁻¹ DW researchgate.netresearchgate.net

Flowers: 31.66 mg·g⁻¹ DW researchgate.netresearchgate.net

Nodes: 28.82 mg·g⁻¹ DW researchgate.netresearchgate.net

Leaves: 27.67 mg·g⁻¹ DW researchgate.netresearchgate.net

Internodes: 25.39 mg·g⁻¹ DW researchgate.netresearchgate.net

Roots: 20.56 mg·g⁻¹ DW researchgate.netresearchgate.net

Seeds: 1.31 mg·g⁻¹ DW researchgate.net

The age of the tissue also influences the gymnemic acid content. For example, young leaves contain a higher amount (35.39 mg·g⁻¹ DW) compared to old leaves (23.07 mg·g⁻¹ DW). researchgate.net

In vitro callus cultures of G. sylvestre offer an alternative and controllable source for the production of gymnemic acids. nih.govnih.gov The yield of gymnemic acid from these cultures can be influenced by various factors, including the composition of the culture medium, plant growth regulators, and abiotic stress conditions. researchgate.netnih.gov For instance, callus cultures developed on MS medium supplemented with specific growth regulators like 2,4-D and Kinetin have shown significant production. akjournals.comnih.gov The content of gymnemic acid in intact leaf explants was found to be 19.52 mg/g d.w, while in vitro callus culture yielded 12.22 mg/g d.w. nih.gov Abiotic stresses, such as specific light conditions, have been shown to enhance accumulation, with blue light increasing gymnemic acid content up to 4.4-fold compared to standard fluorescent light. researchgate.net

The following table presents a comparison of gymnemic acid content in different plant parts and culture systems.

SourceSpecific Tissue/CultureGymnemic Acid Content (mg·g⁻¹ DW)Reference
Plant TissueShoot Tips54.29 researchgate.netresearchgate.net
Plant TissueYoung Leaves35.39 researchgate.net
Plant TissueFlowers31.66 researchgate.netresearchgate.net
Plant TissueLeaves (average)27.67 researchgate.netresearchgate.net
Plant TissueOld Leaves23.07 researchgate.net
Plant TissueRoots20.56 researchgate.netresearchgate.net
Plant TissueSeeds1.31 researchgate.net
In Vitro CultureIntact Leaf Explant19.52 nih.gov
In Vitro CultureCallus Culture (MS + OPGRs)12.22 nih.gov

Biotechnological Production and Enhancement Strategies for Gymnemic Acid Iii

In Vitro Culture Systems for Gymnema sylvestre

The foundation of biotechnological production of Gymnemic acid III lies in the successful establishment of in vitro cultures of Gymnema sylvestre. cibtech.org Callus cultures and cell suspension cultures are the most predominantly utilized systems for this purpose. researchgate.netresearchgate.net

Callus Cultures: Callus, an undifferentiated mass of plant cells, is typically initiated from explants such as leaves, stems, and petioles. nih.govscispace.com The choice of explant and the composition of the culture medium are critical for successful callus induction. scispace.com Studies have shown that leaf explants are often superior for initiating callus that can produce gymnemic acids. scialert.netupdatepublishing.com Murashige and Skoog (MS) medium is commonly employed, often supplemented with various plant growth regulators to stimulate cell division and proliferation. ajol.inforfppl.co.in For instance, a combination of 2,4-Dichlorophenoxyacetic acid (2,4-D) and Kinetin (Kn) has been found to be effective for inducing callus formation from leaf explants. rjpbcs.com The resulting callus can be maintained through regular subculturing and serves as the primary material for initiating cell suspension cultures or for direct extraction of gymnemic acids. nih.gov

Cell Suspension Cultures: Cell suspension cultures are established by transferring friable callus into a liquid medium, which is then agitated to ensure aeration and nutrient distribution. dpbck.ac.in This system offers several advantages for secondary metabolite production, including the potential for large-scale cultivation in bioreactors. cibtech.org The transition from callus to a fine cell suspension requires careful optimization of the culture conditions. researchgate.net Once established, cell suspension cultures of G. sylvestre can provide a continuous and reliable source of biomass for the extraction of gymnemic acids. scialert.netdpbck.ac.in Research has demonstrated the successful production of gymnemic acids in suspension cultures, with the ability to manipulate culture parameters to enhance yield. scialert.net

Optimization of Culture Conditions for Gymnemic Acid Production

To maximize the yield of this compound and other gymnemic acids from in vitro cultures, it is crucial to optimize various culture parameters. rfppl.co.inrjpbcs.comcabidigitallibrary.org These include the hormonal composition of the medium and the physical environment in which the cultures are grown.

Phytohormones and plant growth regulators play a pivotal role in regulating cell growth, differentiation, and the biosynthesis of secondary metabolites in plant cell cultures. rjpbcs.comcabidigitallibrary.org The type and concentration of these substances can significantly impact both biomass accumulation and gymnemic acid production. scialert.netrfppl.co.in

Studies have extensively investigated the effects of different auxins and cytokinins on G. sylvestre cultures. For instance, the combination of Indole-3-acetic acid (IAA) and 6-Benzylaminopurine (BA) has been shown to significantly influence the rate of gymnemic acid production in suspension cultures. scialert.netupdatepublishing.com One study found that the highest biomass and gymnemic acid yields were achieved with 1 mg/L BA and 0.5 mg/L IAA, reaching up to 109.71 mg/L of gymnemic acid. scialert.net In contrast, high concentrations of these growth regulators can inhibit growth and reduce the production rate. scialert.net Another effective combination for callus induction and subsequent gymnemic acid production is 2,4-D with Kinetin. rjpbcs.comnih.gov Research indicated that 2.0 mg/L of 2,4-D combined with 1.0 mg/L of Kinetin resulted in optimal callus induction, maximum biomass, and the highest gymnemic acid production. rjpbcs.com

Table 1: Effect of Phytohormones on Gymnemic Acid Production

Phytohormone CombinationConcentration (mg/L)Effect on Gymnemic Acid ProductionReference
IAA + BA0.5 (IAA) + 1.0 (BA)Maximal gymnemic acid yield of 109.71 mg/L in suspension culture. scialert.net
2,4-D + Kinetin2.0 (2,4-D) + 1.0 (Kinetin)Highest production of 1.69 mg/g dry weight in callus culture. rjpbcs.com
2,4-D + BA2.0 (2,4-D) + 1.0 (BAP)Used for initiation of cell suspension cultures for elicitation studies. botanyjournals.com
NAA + Kinetin + GA31.0 (NAA) + 2.5 (Kinetin) + 2.0 (GA3)Effective for callus induction and shoot formation. rfppl.co.in

The physical environment of the culture system, including light, pH, and shaking speed, also exerts a significant influence on the growth and metabolic activity of G. sylvestre cells. scialert.netrjpbcs.comcabidigitallibrary.org

Light: Light quality can be a powerful tool for enhancing secondary metabolite production. Studies have shown that exposing callus cultures of G. sylvestre to blue light can lead to a significant increase in gymnemic acid accumulation, with one report indicating a 4.4-fold increase compared to cultures grown under white fluorescent light. nih.govcabidigitallibrary.orgnih.gov In contrast, dark conditions have been reported to completely inhibit gymnemic acid production in some cases. nih.gov

pH: The pH of the culture medium affects nutrient uptake and enzymatic activities within the cells. For G. sylvestre suspension cultures, an acidic pH is generally favorable for gymnemic acid production. updatepublishing.com Research has demonstrated that a pH of 5.6 significantly stimulated gymnemic acid content, yielding a maximum of 98.01 mg/L. scialert.net

Shaking Speed: In suspension cultures, the shaking speed influences aeration and the distribution of cells and nutrients. An optimal shaking speed is necessary to prevent cell sedimentation and ensure adequate gas exchange. For G. sylvestre suspension cultures, a shaking speed of 120 rpm has been identified as optimal for gymnemic acid production, yielding 84.68 mg/L, whereas lower (100 rpm) and higher (150 rpm) speeds resulted in reduced yields. scialert.net

Elicitation Strategies for Enhanced Biosynthesis

Elicitation is a highly effective strategy for boosting the production of secondary metabolites in plant cell cultures. researchgate.net It involves the application of stress-inducing agents, known as elicitors, which trigger defense responses in the plant cells, often leading to an overproduction of specific compounds like gymnemic acid. cibtech.org These elicitors can be of biological (biotic) or non-biological (abiotic) origin.

Biotic elicitors are derived from biological sources, such as fungi, bacteria, or yeast. botanyjournals.comdpbck.ac.in They mimic a pathogen attack, prompting the plant cells to synthesize defense-related compounds.

Fungal Elicitors: Extracts from fungi are potent biotic elicitors. For example, treating G. sylvestre cell suspension cultures with an extract from Aspergillus niger resulted in a nine-fold increase in gymnemic acid yield compared to non-elicited cultures. updatepublishing.commdpi.com Other fungal species like Alternaria alternata, Botrytis cinerea, and Rhizoctonia solani have also been shown to enhance gymnemic acid production in in vitro shoot cultures, with A. alternata eliciting the highest content (23.22 mg/g DW). dpbck.ac.in Yeast extract is another commonly used biotic elicitor. Studies have shown that treating cell suspension cultures with yeast extract can significantly increase gymnemic acid production, with an optimal concentration of 0.6 g/L resulting in the highest yield. researchgate.netbotanyjournals.com

Endophytic Fungi: Fungi that live symbiotically within plant tissues, known as endophytic fungi, can also be used to elicit secondary metabolite production. researchgate.netamazon.comajpp.in Isolating endophytic fungi from G. sylvestre itself and using their extracts as elicitors has proven to be a successful strategy. researchgate.netnih.gov In one study, two endophytic fungi, Polyancora globosa and Xylaria sp., were isolated from G. sylvestre leaves. researchgate.netnih.gov Elicitation of cell suspension cultures with the dried powder of their mycelia (DPFM) significantly enhanced gymnemic acid accumulation, with a consortium of both fungi yielding the highest production (139.98 mg/g DCW). researchgate.net

Table 2: Effect of Biotic Elicitors on Gymnemic Acid Production

Biotic ElicitorConcentration/TypeFold Increase/YieldReference
Yeast Extract0.6 g/LMaximum production compared to control. botanyjournals.com
Pectin (B1162225)0.2%Best result for gymnemic acid production among tested pectin concentrations. botanyjournals.com
Aspergillus niger extractNot specified9-fold increase in gymnemic acid yield. updatepublishing.commdpi.com
Alternaria alternataNot specified23.22 mg/g DW in shoot cultures. dpbck.ac.in
Polyancora globosa (DPFM)Not specified124.23 mg/g DCW. researchgate.net
Consortium of P. globosa and Xylaria sp. (DPFM)Not specified139.98 mg/g DCW. researchgate.net

Abiotic elicitors are non-biological factors, such as metal ions, salts, and other chemical compounds, that can induce stress responses in plant cells. rjpbcs.comcabidigitallibrary.orgbotanyjournals.com

Various metal salts have been investigated for their ability to enhance gymnemic acid production in G. sylvestre suspension cultures. nih.govresearchgate.net These include cadmium chloride, mercuric chloride, silver nitrate, cupric chloride, and cobaltous chloride. nih.govresearchgate.net Among these, cadmium chloride at a concentration of 2 mM was found to give the maximum response, yielding 59.97 mg/g DCW of gymnemic acid after a 24-hour treatment period. nih.govresearchgate.net The effectiveness of these metal salts is dependent on both their concentration and the duration of the treatment. nih.govresearchgate.net In another study, copper oxide nanoparticles were used as a new generation of elicitors, which significantly increased the production of Gymnemic acid II by nine-fold at a concentration of 3 mg/L. mdpi.com Other abiotic stress factors like salicylic (B10762653) acid and variations in pH have also been explored as potential elicitors. journalcra.com Furthermore, subjecting callus cultures to salt stress, specifically by adding sodium chloride (NaCl) to the medium along with 2,4-D, has been shown to increase gymnemic acid content. researchgate.net

Bioreactor-Based Production Systems

The cultivation of Gymnema sylvestre cell suspension cultures in bioreactors represents a significant advancement for the large-scale production of this compound. nih.gov This technology provides a controlled environment to optimize cell growth and metabolite synthesis, moving beyond the limitations of shake flask cultures. updatepublishing.com

Research has demonstrated the feasibility of using batch-type bioreactors for this purpose. In one notable study, cell suspension cultures of Gymnema sylvestre were successfully scaled up in a 5-litre bioreactor containing Murashige and Skoog (MS) medium. updatepublishing.com The medium was supplemented with plant growth regulators, specifically Indole-3-acetic acid (IAA) and 6-Benzylaminopurine (BA), to support cell proliferation and gymnemic acid synthesis. updatepublishing.comscialert.net

A key strategy for enhancing productivity in these systems is the application of elicitors—substances that trigger defense responses in plant cells, often leading to increased production of secondary metabolites. nih.govupdatepublishing.com The use of a fungal elicitor, specifically a cell extract from Aspergillus niger, has proven highly effective in bioreactor settings. updatepublishing.comupdatepublishing.com When this bio-elicitor was added to the culture medium, a nine-fold increase in the yield of gymnemic acid was observed compared to non-elicited cultures. updatepublishing.comupdatepublishing.com This enhancement resulted in a final production of 900 mg/L of gymnemic acid. updatepublishing.com

The optimization of physical parameters is also crucial for maximizing yield in bioreactors. Factors such as shaking speed, pH, and light conditions have been shown to influence the rate of gymnemic acid production. scialert.netnih.gov For instance, studies in suspension cultures have identified an optimal shaking speed of 120 rpm for gymnemic acid synthesis. scialert.net The successful optimization of these factors in laboratory-scale cultures provides a strong foundation for their implementation in large-scale bioreactor operations. nih.gov

Table 1: Findings from Bioreactor and Suspension Culture Studies for Gymnemic Acid Production

System/Culture TypeKey Parameters & ConditionsElicitor UsedKey FindingsReference
5-Litre Batch BioreactorMS Medium with BA (1 mg/l) and IAA (0.5 mg/l). 28-day culture period.Aspergillus niger cell extractAchieved 900 mg/L of gymnemic acid; an 8-9 fold increase compared to non-elicited cultures. updatepublishing.com
Shake Flask Suspension CultureMS Medium with IAA (1.5 mg/l) and BA (0.5 mg/l).None (Control)Maximum yield of 109.71 mg/L. scialert.net
Shake Flask Suspension CultureOptimization of shaking speed.NoneOptimal gymnemic acid production (84.68 mg/L) was achieved at 120 rpm. scialert.net
Cell Suspension CultureMS Medium with 2,4-D (2 mg/l) and BAP (1 mg/l).Yeast Extract (0.6 g/l)Maximum production of gymnemic acid compared to control and other concentrations. botanyjournals.com
Cell Suspension CultureAgar-free MS medium.Copper Oxide Nanoparticles (3 mg/L)Significantly increased the production of Gymnemic Acid II (a related compound) by nine-fold. mdpi.com

Genetic Engineering Approaches for Biosynthetic Pathway Engineering

Genetic engineering offers a powerful and targeted approach to enhance the production of this compound by manipulating its biosynthetic pathway. nih.govcabidigitallibrary.org A complete understanding of the enzymes and genes involved is a prerequisite for the successful application of these techniques. cabidigitallibrary.org

The biosynthesis of gymnemic acid is a complex process that begins with acetyl-CoA and proceeds through the isoprenoid pathway. cabidigitallibrary.orgjneonatalsurg.com Recent research has successfully decoded the de novo biosynthetic pathway, identifying a series of 15 enzymes involved in the biochemical conversions. jneonatalsurg.comresearchgate.net A critical breakthrough in this area was the first-time identification of the final enzymes in the pathway: acacic acid synthase and gymnemic acid synthase, which catalyze the conversion of cochalicic acid to acacic acid and subsequently to gymnemic acid. jneonatalsurg.comresearchgate.net

This detailed pathway information opens the door for metabolic engineering strategies. Key approaches include:

Down-regulation of Competing Pathways: Resources and precursor molecules can be diverted from competing metabolic pathways by using techniques like RNA interference (RNAi) or CRISPR-Cas9 to suppress the expression of key enzymes in those alternate routes.

Another relevant genetic engineering strategy is the establishment of "hairy root" cultures through transformation with Agrobacterium rhizogenes. researchgate.net Hairy roots are characterized by their rapid growth, genetic stability, and high capacity for producing secondary metabolites. The induction of hairy root cultures in Gymnema sylvestre has been explored as a potential method for the sustained, high-level production of gymnemic acid. researchgate.netjst.go.jp

Table 2: Key Enzymes in the Gymnemic Acid Biosynthetic Pathway as Targets for Genetic Engineering

EnzymeRole in PathwayPotential Engineering StrategyReference
(Multiple enzymes)Converts Acetyl-CoA through the Mevalonic Acid (MVA) pathway to produce triterpenoid (B12794562) precursors.Overexpression of key regulatory enzymes in the early stages of the isoprenoid pathway. cabidigitallibrary.org
Acacic Acid SynthaseCatalyzes the conversion of cochalicic acid to acacic acid.Gene identification and overexpression to enhance a late-stage conversion step. jneonatalsurg.comresearchgate.net
Gymnemic Acid SynthaseCatalyzes the final conversion of acacic acid to gymnemic acid.Overexpression of this terminal enzyme to increase the final product yield. jneonatalsurg.comresearchgate.net

Future Research Directions and Translational Perspectives Academic

Complete Elucidation of Gymnemic Acid III Biosynthetic Pathways

A fundamental gap in the current understanding of this compound lies in its natural synthesis. The biosynthetic pathway for gymnemic acids, including this compound, remains largely uncharacterized. semanticscholar.orgnih.gov It is putatively understood to originate from the isoprenoid pathway, culminating in the glycosylation of the triterpene aglycone, gymnemagenin (B129900). semanticscholar.orgnih.gov Glycosylation, the process of attaching sugar moieties, is recognized as a critical modification step in generating the diverse and active triterpene saponins (B1172615) found in G. sylvestre. semanticscholar.orgnih.gov

Recent research has begun to shed light on this complex process. A proposed de novo biosynthetic pathway suggests a highly coordinated sequence starting from acetyl-CoA and involving approximately 15 different enzymes to produce the final gymnemic acid structure. jneonatalsurg.comjneonatalsurg.com This work has putatively identified novel enzymes, such as "acacic acid synthase" and "gymnemic acid synthase," which catalyze previously un-reported conversions. jneonatalsurg.comjneonatalsurg.com

However, many steps at the molecular level, particularly those involving the modification of the triterpenoid (B12794562) backbone by cytochrome P450-dependent monooxygenases and the specific actions of various uridine (B1682114) diphosphate (B83284) glycosyltransferases, are still poorly understood. nih.gov Future research must focus on:

Functional Genomics and Metabolomics: Employing these technologies to identify, clone, and functionally characterize the specific genes and enzymes involved in the pathway. semanticscholar.orgnih.gov

Enzyme-Specific Investigations: Detailed characterization of the newly proposed enzymes to confirm their roles in the transformation of precursors like cochalic acid and acacic acid into the final gymnemic acid skeleton. jneonatalsurg.com

Regulatory Network Analysis: Understanding how the expression of these biosynthetic genes is regulated within the plant, which could be crucial for metabolic engineering efforts.

A complete elucidation of this pathway is paramount, as it will unlock the potential for metabolic engineering to enhance the production of this compound and its valuable analogues in heterologous systems.

In-depth Characterization of Novel this compound Analogues and Derivatives

The term "gymnemic acid" refers to a complex mixture of structurally related triterpenoid saponins. semanticscholar.org Several members, designated as gymnemic acids I–XII, have been isolated and characterized. semanticscholar.orgnih.gov The core structure is typically a deacylgymnemic acid (DAGA), which is a 3-O-β-glucuronide of gymnemagenin, with structural diversity arising from different acylated groups (such as tigloyl or methylbutyryl) at various positions on the triterpene skeleton. semanticscholar.org

The exploration for novel analogues and derivatives of this compound is a promising frontier for drug discovery. Research has already identified new triterpene derivatives from related species like Gymnema inodorum that are not constructed from the typical gymnemagenin aglycone and exhibit different bioactivities, such as inhibiting intestinal glucose uptake without the characteristic sweet-suppressing effect. scispace.com

Future research should systematically:

Explore Diverse Germplasm: Investigate different species within the Gymnema genus and various geographical accessions of G. sylvestre for previously undiscovered analogues.

Advanced Structural Elucidation: Utilize modern analytical techniques like high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy to precisely map the structures of new compounds.

Semi-synthesis and Derivatization: Chemically modify the this compound scaffold to create novel derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.

Bioactivity Screening: Test newly identified natural analogues and synthetic derivatives against a wide panel of biological targets to uncover novel therapeutic applications beyond the currently known effects.

This exploration will expand the chemical library based on the gymnemic acid scaffold, providing more options for developing targeted therapeutics.

Advanced Computational and Modeling Studies

In silico approaches, including machine learning and molecular dynamics, are powerful tools for accelerating drug discovery and providing deep mechanistic insights. These methods are increasingly being applied to study this compound and its analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand interacts with its target protein over time, assessing the stability of the binding. Several studies have utilized this technique for this compound:

Antiviral Potential: Simulations have shown that this compound and its analogue Gymnemic acid IV form stable complexes with the human chemokine receptors CCR5 and CXCR4, suggesting they could serve as leads for HIV-1 inhibitors. austinpublishinggroup.com Other MD studies revealed that gymnemic acid molecules bind stably within the active site of the COVID-19 main protease (3CLpro), indicating potential as a therapeutic candidate against SARS-CoV-2. chemrxiv.orgresearchgate.net

Metabolic Disease Targets: The stability of Gymnemic acid's interaction with the GLUT1 glucose transporter has been confirmed through MD simulations, supporting its role in modulating glucose transport. sprinpub.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity.

A QSAR model developed for gymnemic acid analogues targeting the diabetes-related protein PPARγ predicted that this compound is an active compound. researchgate.net This study identified key chemical features, such as dipole moment, electron affinity, and LogP, that correlate well with anti-diabetic activity. researchgate.net

Machine Learning (ML): ML algorithms can build predictive models from large datasets. While direct ML studies on this compound are emerging, related research demonstrates its potential. For instance, ML models have been successfully built to identify inhibitors of Glycogen (B147801) Synthase Kinase 3 (GSK3), a target implicated in both viral infections and metabolic diseases, showcasing a methodology that could be applied to screen for novel activities of gymnemic acids. nih.gov

Future computational research should focus on:

Developing robust ML-driven SAR models specifically for gymnemic acid analogues to guide the synthesis of more potent derivatives.

Using MD simulations to refine the understanding of how this compound interacts with its known targets and to predict new potential protein interactions.

Integrating computational predictions with experimental validation to create a more efficient drug discovery pipeline.

Table 1: Summary of Computational Studies Involving this compound and Analogues

Computational MethodTarget Protein/SystemKey Finding for this compound or AnaloguePotential Therapeutic AreaReference
Molecular Dynamics (MD) SimulationCCR5 and CXCR4 Chemokine ReceptorsThis compound and IV exhibited high binding affinity and stability.HIV-1 Infection austinpublishinggroup.com
Molecular Dynamics (MD) SimulationCOVID-19 Main Protease (3CLpro)Showed stable binding in the enzyme's binding pocket.COVID-19 chemrxiv.orgresearchgate.net
Molecular Dynamics (MD) SimulationGlucose Transporter (GLUT1)Demonstrated a stable binding conformation.Diabetes sprinpub.com
Quantitative Structure-Activity Relationship (QSAR)PPARγPredicted as an active analogue for PPARγ modulation.Diabetes researchgate.net
Molecular DockingGlycogen Synthase Kinase 3α (GSK3α)Docking energy of -5.33 Kcal/mol was calculated.Diabetes japsonline.com

Exploration of Undiscovered Cellular and Molecular Mechanisms

While the anti-sweet and glucose-lowering effects of gymnemic acids are well-documented, the full spectrum of their cellular and molecular interactions is far from understood. Current knowledge points to several mechanisms:

Taste Receptor Antagonism: The most famous effect is the suppression of sweet taste, which occurs through direct interaction with the human sweet taste receptor TAS1R2/T1R3. nih.gov Specifically, the transmembrane domain of the hT1R3 subunit has been identified as the primary binding site. nih.govsci-hub.se

Glucose Metabolism Modulation: this compound inhibits glucose uptake in the intestine and has been shown to modulate key signaling pathways involved in glucose homeostasis. mdpi.com Research indicates it can activate the PI3K/Akt and AMPK signaling pathways, which are central to insulin (B600854) signaling and cellular energy balance. acs.org

Cellular Regeneration and Stress Response: Studies suggest that gymnemic acids can promote the regeneration of pancreatic β-cells and alleviate endoplasmic reticulum stress, a key factor in the pathology of type 2 diabetes. ijisrt.comacs.org

Antimicrobial Activity: Emerging research shows that gymnemic acids can inhibit the formation of microbial biofilms, such as those formed by the oral pathogens Streptococcus gordonii and Candida albicans. frontiersin.org

Future research should delve deeper into these and other potential mechanisms by:

Investigating Downstream Signaling: Elucidating the full cascade of events following the activation of the AMPK and PI3K/Akt pathways by this compound.

Exploring Anti-inflammatory Pathways: Given its effects on metabolic stress, investigating its potential role in modulating inflammatory pathways like NF-κB is a logical next step.

Uncovering Novel Protein Targets: Using unbiased proteomic approaches, such as affinity purification-mass spectrometry, to identify previously unknown cellular binding partners of this compound.

Defining Antimicrobial MOA: Characterizing the precise molecular mechanism by which it disrupts biofilm formation, which could lead to applications in oral health or as anti-infective agents. frontiersin.org

Development of Sustainable Production Methodologies for this compound

The increasing demand for gymnemic acid from pharmaceutical and nutraceutical industries has led to the overexploitation of wild G. sylvestre populations, making the development of sustainable production methods a critical priority. researchgate.net Research is focused on both agricultural and biotechnological solutions.

Biotechnological Approaches: Plant tissue culture offers a controlled and sustainable alternative to wild harvesting. researchgate.netnih.gov

Cell and Organ Cultures: The establishment of cell suspension and hairy root cultures of G. sylvestre has shown promise for producing gymnemic acid in contained bioreactor systems. researchgate.net This approach allows for year-round production, independent of geographical and climatic constraints.

Elicitation: The yield of gymnemic acid in these cultures can be significantly enhanced through the application of elicitors—compounds that stimulate secondary metabolite production. researchgate.netnih.gov Biotic and abiotic elicitors, such as plant hormones or fungal extracts, are being investigated to boost productivity. researchgate.net

Sustainable Agricultural Practices:

Optimized Cultivation: The development of certified organic cultivation protocols aims to grow plants under optimal conditions to maximize the natural content of gymnemic acids in the leaves. starhiherbs.com

Non-destructive Harvesting: Research has demonstrated that selective, non-destructive harvesting of leaves allows for multiple harvests throughout the year without harming the plant's long-term growth and development. nih.gov This method represents an efficient tool for the sustainable management of cultivated G. sylvestre. nih.gov

Future efforts must focus on scaling up these technologies. This includes optimizing bioreactor conditions for large-scale cell culture, identifying more effective and economical elicitors, and further refining agricultural practices to ensure a consistent and high-quality supply of raw material for this compound extraction. Understanding and engineering the biosynthetic pathway could ultimately lead to the most sustainable and high-yield production systems. nih.gov

Q & A

Q. What methodologies are recommended for isolating Gymnemic acid III from plant sources?

Isolation typically involves sequential extraction using polar solvents (e.g., ethanol or methanol), followed by chromatographic separation techniques like column chromatography or preparative HPLC. Validation of purity requires spectroscopic methods (NMR, LC-MS) and comparison with reference standards. Ensure reproducibility by documenting solvent ratios, temperature, and retention times .

Q. What in vitro assays are standard for assessing this compound’s anti-diabetic activity?

Common assays include α-glucosidase and α-amylase inhibition studies to evaluate carbohydrate metabolism modulation. For insulin secretion, use pancreatic β-cell lines (e.g., INS-1) with glucose-stimulated insulin secretion (GSIS) protocols. Dose-response curves should be generated using triplicate measurements and validated with positive controls like acarbose .

Q. How can structural characterization of this compound be methodologically validated?

Combine spectroscopic analyses:

  • NMR (¹H, ¹³C, 2D-COSY) for functional group identification.
  • LC-MS/MS for molecular weight confirmation and fragmentation patterns. Cross-reference data with existing literature or databases (e.g., PubChem) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How should researchers address contradictions between pharmacokinetic predictions from pkCSM and admetSAR 2.0 models?

Discrepancies in predictions (e.g., absorption or toxicity metrics) may arise from differing algorithmic training datasets. Validate computational results with in vitro assays:

  • Use Caco-2 cell monolayers for intestinal permeability.
  • Compare hepatic clearance predictions with microsomal stability tests. Apply statistical models (e.g., Bland-Altman analysis) to quantify inter-model variability .

Q. What experimental design considerations are critical for in vivo bioavailability studies of this compound?

  • Animal models : Use diabetic rodent models (e.g., streptozotocin-induced) with controlled diets.
  • Dosing : Administer via oral gavage with pharmacokinetic sampling at 0, 1, 2, 4, 8, and 24 hours.
  • Analytical validation : Quantify plasma concentrations using UPLC-PDA or LC-MS/MS, ensuring a lower limit of detection (LLOD) ≤10 ng/mL. Include vehicle controls to account for matrix effects .

Q. How can statistical methods improve dose-response analysis in this compound studies?

  • Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.
  • Calculate IC₅₀/EC₅₀ values with 95% confidence intervals.
  • Use ANOVA followed by post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report effect sizes and power analysis to ensure robustness .

Q. What strategies mitigate reproducibility challenges in this compound purification?

  • Standardize plant material sourcing (geographical location, harvest season).
  • Document batch-to-batch variability via HPLC chromatogram overlays.
  • Implement orthogonal purification steps (e.g., reverse-phase HPLC after normal-phase chromatography). Share raw spectral data and chromatographic conditions in supplementary materials .

Methodological Resources

  • Data Analysis : Use tools like GraphPad Prism for pharmacokinetic modeling (non-compartmental analysis) and R/Python for machine learning-driven QSAR studies.
  • Ethical Compliance : Obtain IRB/IACUC approval for in vivo work, detailing sample size justifications and humane endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.